molecular formula C9H11ClO2 B14042278 4-Chloro-2-(methoxymethoxy)-1-methylbenzene

4-Chloro-2-(methoxymethoxy)-1-methylbenzene

Cat. No.: B14042278
M. Wt: 186.63 g/mol
InChI Key: NBDFYADLNBEPGG-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethoxy)-1-methylbenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxymethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxymethoxy)-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include 4-amino-2-(methoxymethoxy)-1-methylbenzene or 4-thio-2-(methoxymethoxy)-1-methylbenzene.

    Oxidation: Products include 4-chloro-2-(methoxymethoxy)benzaldehyde or 4-chloro-2-(methoxymethoxy)benzoic acid.

    Reduction: Products include 4-chloro-2-(methoxymethoxy)-1-methylbenzyl alcohol or 4-chloro-2-(methoxymethoxy)-1-methylcyclohexane.

Scientific Research Applications

4-Chloro-2-(methoxymethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethoxy)-1-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methoxymethoxy)phenylboronic acid: Similar structure but with a boronic acid group.

    4-Chloro-2-methoxy-5-methylphenol: Similar structure but with a hydroxyl group instead of the methoxymethoxy group.

    4-Chloro-2-methoxybenzyl alcohol: Similar structure but with a hydroxyl group on the benzyl position.

Uniqueness

4-Chloro-2-(methoxymethoxy)-1-methylbenzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-(methoxymethoxy)-1-methylbenzene

InChI

InChI=1S/C9H11ClO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

NBDFYADLNBEPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OCOC

Origin of Product

United States

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